molecular formula C14H17NO3 B8430062 Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate

Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate

Cat. No. B8430062
M. Wt: 247.29 g/mol
InChI Key: DDDPTEXHUWWNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-2-18-13(17)9-14(8-12(16)15-10-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)

InChI Key

DDDPTEXHUWWNSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(=O)NC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 3-cyano-3-phenylpentanedioic acid diethyl ester (396.6 g, 1.37 mol) and ethanol (4 L), and concentrated aqueous ammonia (530 mL), in a two gallon autoclave. Add Raney nickel (410 g). Heat to 24° C. and charge with 205 psi of hydrogen. After 26 hours, vent the reactor and purge with nitrogen. Filter the reaction mixture through a celite pad and rinse the solids with ethanol (1.5 L). Evaporate the filtrate in vacuo to give the title compound.
Quantity
396.6 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
catalyst
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Combine 3-cyano-3-phenylpentanedioic acid diethyl ester (93 g, 321 mmol) and ethanol (400 mL) in a 2 gallon pressure reactor. Add Raney nickel (280 g). Heat to 50° C. and charge with 200 psi of hydrogen. After 15 minutes, vent the reactor and add aqueous concentrated ammonia solution (120 mL). Charge the reactor with 200 psi of hydrogen. After 7 hours, vent the reactor and allow to stand for 18 hours. Filter through a celite pad and rinse the solids with ethanol. Evaporate the filtrate in vacuo to obtain a residue. Combine the residue and 1/5 diethyl ether/hexane (500 mL) and cool to −20° C. After 18 hours, decant and add 1/5 diethyl ether/hexane (500 mL) and cool to −20° C. to give a solid. Collect the solid by filtration and triturate with 1/5 diethyl ether/hexane (500 mL). Filter and dissolve in diethyl ether (300 mL) and add hexane (700 mL) to give a solid. Collect the solid by filtration and dry to give the title compound. Elemental Analysis calculated for C14H17NO3: C 68.00; H 6.93; N 5.66; Found: C 67.63; H 6.99; N 5.81.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
280 g
Type
catalyst
Reaction Step Six
Name
diethyl ether hexane
Quantity
500 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

45 g of Raney nickel are added to 254.2 g of 3-cyano-3-phenylglutaric acid diethyl ester in 1.5 liters of absolute methanol, and hydrogenation is effected in a 5 liter autoclave for 30 hours at 80° and a hydrogen pressure of 81 atmospheres. After cooling, the catalyst is filtered off, the filtrate is concentrated on a rotary evaporator, the resulting light yellow oil is taken up in 1.5 liters of chloroform and is successively washed with 25 cc of 2 N hydrochloric acid, 100 cc of saturated sodium bicarbonate solution and 100 cc of water. The 5-oxo-3-phenyl-3-pyrrolidine acetic acid ethyl ester, obtained after concentrating the chloroform phase, crystallizes upon triturating with ether. M.P. 49°-51° (from ethyl acetate/petroleum ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254.2 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

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